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Abstract
4'-Bromopropiophenone is a halogenated aromatic ketone that serves as a crucial

intermediate in the synthesis of a variety of organic compounds, particularly in the

pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive ketone

group and a bromine-substituted aromatic ring, makes it a versatile building block for

constructing more complex molecules. This guide provides a comprehensive overview of its

physical and chemical properties, detailed experimental protocols for its synthesis and

purification, and an analysis of its spectral data.

Physical and Chemical Properties
4'-Bromopropiophenone is a white to off-white crystalline solid at room temperature.[1] It is

characterized by its molecular formula C₉H₉BrO. The presence of the polar carbonyl group and

the halogenated benzene ring dictates its solubility and reactivity profile.

Physical Properties
The key physical properties of 4'-Bromopropiophenone are summarized in the table below,

compiled from various chemical suppliers and databases.
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Property Value References

Molecular Formula C₉H₉BrO [1][2]

Molecular Weight 213.07 g/mol [1][2]

Appearance
White to off-white powder or

crystalline solid
[1]

Melting Point 45-48 °C [3]

Boiling Point 138-140 °C at 14 mmHg [2][4]

Density ~1.384 g/cm³ (estimate) [2]

Flash Point >110 °C (>230 °F) [2][4]

Solubility

Slightly soluble in acetonitrile,

chloroform, and methanol.[2]

Generally soluble in non-polar

organic solvents and exhibits

low solubility in polar solvents

like water.[5]

Refractive Index ~1.572 (estimate) [2]

Chemical Properties
4'-Bromopropiophenone's reactivity is centered around its ketone functional group and the

bromo-substituted aromatic ring.

Reactivity: The ketone moiety can undergo reactions such as α-functionalization (e.g.,

bromination) and condensation reactions.[6] The bromine atom on the aromatic ring is an

excellent leaving group for nucleophilic aromatic substitution and serves as a handle for

various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the

introduction of diverse substituents.[1]

Stability: The compound is stable under recommended storage conditions.[7] It should be

stored in a cool, dark place, sealed in a dry environment at room temperature.[2][3]
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Incompatible Materials: It is incompatible with strong oxidizing agents, strong reducing

agents, strong acids, and strong bases.[7]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can

form, including carbon oxides and hydrogen bromide gas.[7]

Experimental Protocols
The most common method for synthesizing 4'-Bromopropiophenone is through the Friedel-

Crafts acylation of bromobenzene. The following protocol is adapted from standard procedures

for the acylation of bromobenzene.[6][8]

Synthesis via Friedel-Crafts Acylation
This procedure describes the reaction of bromobenzene with propanoyl chloride using

aluminum chloride as a Lewis acid catalyst.

Materials:

Bromobenzene

Propanoyl chloride (or Propionic Anhydride)

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium hydroxide (NaOH) solution (e.g., 2M)

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

Ice

Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl),

add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

Cooling: Cool the suspension to 0 °C in an ice/water bath with stirring.

Addition of Acylating Agent: Slowly add propanoyl chloride (1.0 equivalent) dropwise to the

stirred suspension via the dropping funnel.

Addition of Substrate: Following the addition of propanoyl chloride, add bromobenzene (1.0

equivalent) dropwise, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid, with vigorous stirring. This will quench the

reaction and decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract

the aqueous layer with dichloromethane (2 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), 2M

sodium hydroxide solution (1 x 50 mL), and finally with brine (1 x 50 mL).

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification
The crude product obtained is typically a solid or oil. Further purification can be achieved by the

following methods:

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as

ethanol or a hexane/ethyl acetate mixture.
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Vacuum Distillation: If the product is an oil or a low-melting solid, it can be purified by

distillation under reduced pressure.[4]

Reaction Stage
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Purification
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Figure 1. General experimental workflow for the synthesis and purification of 4'-
Bromopropiophenone.

Spectral Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 4'-
Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl

group and the aromatic protons.[2]

~7.83 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the carbonyl

group.

~7.60 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the carbonyl

group (ortho to the bromine).

~2.97 ppm (q, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl group, split by the

adjacent methyl protons.

~1.22 ppm (t, 3H): A triplet for the methyl (-CH₃) protons of the ethyl group, split by the

adjacent methylene protons.

¹³C NMR (in CDCl₃): The carbon NMR spectrum shows distinct signals for each unique carbon

atom.

~199 ppm: Carbonyl carbon (C=O).

~136 ppm: Aromatic carbon attached to the carbonyl group (quaternary).

~132 ppm: Aromatic C-H carbons meta to the carbonyl group.

~130 ppm: Aromatic C-H carbons ortho to the carbonyl group.
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~128 ppm: Aromatic carbon attached to the bromine atom (quaternary).

~32 ppm: Methylene carbon (-CH₂-).

~8 ppm: Methyl carbon (-CH₃-).

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic ethyl group.

~1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching

of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical

aliphatic ketone (~1715 cm⁻¹).[9]

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1070 cm⁻¹: C-Br stretching vibration.
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Figure 2. Logical relationships of 4'-Bromopropiophenone's structure, reactivity, and

applications.

Safety and Handling
4'-Bromopropiophenone is classified as harmful if swallowed and causes skin and serious

eye irritation. It may also cause respiratory irritation.[10]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. A dust mask (type N95 or equivalent) is recommended.[4]

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

Storage: Keep container tightly closed in a dry and well-ventilated place.[2]

Conclusion
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4'-Bromopropiophenone is a valuable synthetic intermediate with well-defined physical and

chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable

method. The dual reactivity of its ketone and aryl bromide moieties makes it a versatile

precursor for the development of new chemical entities in the pharmaceutical and materials

science fields. Proper handling and purification are essential to ensure its effective use in

subsequent synthetic steps. This guide provides the foundational technical information required

for its safe and efficient application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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